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Compound of Interest

Compound Name:
2-Isopropyloxazole-4-carboxylic

acid

Cat. No.: B126759 Get Quote

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged

structure in medicinal chemistry. Its unique electronic and steric properties allow it to serve as a

versatile scaffold in a multitude of biologically active molecules and natural products. Oxazole

derivatives are known to exhibit a wide range of pharmacological activities, making them highly

desirable targets for synthesis.[1] The incorporation of a carboxylic acid functional group further

enhances the molecular complexity and potential for biological interaction. Carboxylic acids are

present in approximately 25% of all commercial pharmaceuticals, where they often play a

crucial role in binding to biological targets, improving water solubility, and modulating

pharmacokinetic properties.[2]

2-Isopropyloxazole-4-carboxylic acid combines these two key features: a stable heterocyclic

core and an ionizable functional group. The isopropyl group at the 2-position adds lipophilicity,

which can be critical for membrane permeability and hydrophobic interactions with target

proteins. This guide serves as a foundational resource for researchers interested in

synthesizing, characterizing, and utilizing this compound in their drug development pipelines.

Physicochemical Properties
The fundamental properties of 2-isopropyloxazole-4-carboxylic acid are crucial for its

handling, characterization, and application. While experimental physical data such as melting

and boiling points are not widely reported, its molecular formula and weight have been

definitively established.[3]
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Property Value Source

Molecular Formula C₇H₉NO₃ [3]

Molecular Weight 155.15 g/mol [3][4]

IUPAC Name
2-isopropyloxazole-4-

carboxylic acid

CAS Number 153180-21-3 [4]

Canonical SMILES CC(C)C1=NC(=CO1)C(=O)O [3]

Appearance
(Predicted) White to off-white

solid

Solubility

(Predicted) Soluble in polar

organic solvents (Methanol,

DMSO, DMF); low solubility in

water, but soluble in aqueous

base.

[5]

Synthesis and Purification
The synthesis of substituted oxazoles has evolved significantly, moving from classical

condensation reactions to more efficient, high-yield modern methodologies. For 2-
isopropyloxazole-4-carboxylic acid, a highly efficient approach can be adapted from

protocols that construct the oxazole ring directly from a carboxylic acid and an isocyanide

derivative.[1][6] This strategy avoids the need for harsh reagents and often proceeds with high

functional group tolerance.

Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the oxazole ring into two

key synthons: an activated form of isobutyric acid and a synthon providing the C4-carboxyl and

C5 atoms, such as an isocyanoacetate ester.
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2-Isopropyloxazole-4-carboxylic acidIsobutyric Acid + Ethyl Isocyanoacetate [3+2] Cycloaddition

Step 1: Carboxylic Acid Activation

Step 2: Cycloaddition

Step 3: Saponification & Workup

1. Add Isobutyric Acid (1.0 eq) and DMAP (1.5 eq) to DCM

2. Add DMAP-Tf (1.3 eq)

3. Stir for 5 min at room temperature

4. Add Ethyl Isocyanoacetate (1.2 eq)

5. Heat mixture at 40 °C for 3-6 h

6. Monitor reaction by TLC/LC-MS

7. Cool to RT, add LiOH in THF/H₂O

8. Stir until ester hydrolysis is complete

9. Acidify with HCl to pH ~2

10. Extract with Ethyl Acetate

11. Dry (Na₂SO₄), filter, and concentrate

Final Product

Purify by Column Chromatography
or Recrystallization
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Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-isopropyloxazole-4-carboxylic acid.

Step-by-Step Methodology:

Activation: To a flame-dried, screw-capped vial equipped with a magnetic stir bar, add

isobutyric acid (1.0 equiv), 4-dimethylaminopyridine (DMAP, 1.5 equiv), and anhydrous

dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere.

Reagent Addition: Add the stable triflylpyridinium reagent (DMAP-Tf, 1.3 equiv) to the

mixture. Stir for 5 minutes at room temperature until all solids dissolve, forming the activated

acylpyridinium salt in situ.

Rationale: The carboxylic acid is not sufficiently electrophilic to react directly. DMAP-Tf

converts the acid into a highly reactive acylpyridinium salt, which readily undergoes

nucleophilic attack by the isocyanide. 3[1][6]. Cycloaddition: Add ethyl isocyanoacetate

(1.2 equiv) to the reaction mixture. Seal the vial and place it in a preheated oil bath at 40

°C.

Monitoring: Stir the reaction for 3-6 hours, monitoring its progress by Thin Layer

Chromatography (TLC) or LC-MS until the starting material is consumed.

Hydrolysis: After cooling the reaction to room temperature, add a solution of lithium

hydroxide (LiOH, 3.0 equiv) in a 1:1 mixture of THF and water. Stir vigorously until

saponification of the ethyl ester is complete (as monitored by TLC/LC-MS).

Workup: Transfer the mixture to a separatory funnel and wash with DCM to remove non-

polar impurities. Acidify the aqueous layer to a pH of ~2 using 1M HCl, which will precipitate

the carboxylic acid product.

Extraction: Extract the acidified aqueous layer three times with ethyl acetate. Combine the

organic extracts.

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate in vacuo. The crude product can be purified by flash column
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chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl

acetate/hexanes).

Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of

spectroscopic methods provides a complete picture of the molecular structure. While specific

experimental spectra for this exact compound are not readily available in the public domain, its

expected spectroscopic features can be accurately predicted based on its structure and data

from analogous compounds.

[7][8]| Technique | Expected Features | | :--- | :--- | | ¹H NMR (400 MHz, CDCl₃) | δ ~8.3 ppm (s,

1H): Proton at the C5 position of the oxazole ring. δ ~3.2 ppm (sept, 1H, J ≈ 7 Hz): Methine

proton (-CH) of the isopropyl group. δ ~1.4 ppm (d, 6H, J ≈ 7 Hz): Methyl protons (-CH₃) of the

isopropyl group. δ >10 ppm (br s, 1H): Carboxylic acid proton (-COOH), often broad and may

exchange with D₂O. | | ¹³C NMR (100 MHz, CDCl₃) | δ >165 ppm: Carboxylic acid carbonyl

carbon (C=O). δ ~160-165 ppm: Oxazole C2 carbon (attached to isopropyl). δ ~140-145 ppm:

Oxazole C5 carbon. δ ~125-130 ppm: Oxazole C4 carbon (attached to COOH). δ ~30 ppm:

Isopropyl methine carbon (-CH). δ ~20 ppm: Isopropyl methyl carbons (-CH₃). | | FT-IR (ATR,

cm⁻¹) | ~3300-2500 cm⁻¹ (very broad): O-H stretch of the carboxylic acid dimer. ~1700-1725

cm⁻¹ (strong): C=O stretch of the carboxylic acid. ~1580-1620 cm⁻¹: C=N stretch of the

oxazole ring. ~1100-1200 cm⁻¹: C-O stretching vibrations within the ring and acid. | | Mass

Spec. (ESI-) | [M-H]⁻: Predicted at m/z 154.05, corresponding to the deprotonated molecule

(C₇H₈NO₃⁻). |

Reactivity and Applications in Drug Discovery
Chemical Reactivity
The reactivity of 2-isopropyloxazole-4-carboxylic acid is dominated by its carboxylic acid

group. This functional handle allows for a wide range of derivatizations to explore structure-

activity relationships (SAR).

Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or

using coupling agents will yield the corresponding esters. Esters are often used as prodrugs

to improve membrane permeability. *[9] Amidation: The use of standard peptide coupling

reagents (e.g., TBTU, HATU, EDC) allows for the formation of amides with a diverse range of
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amines. T[8]his is a cornerstone of medicinal chemistry for building larger, more complex

molecules.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using

strong reducing agents like LiAlH₄ or borane complexes.

The oxazole ring is generally stable and aromatic, resistant to many common reaction

conditions. However, it can be susceptible to ring-opening under harsh acidic or basic

conditions, particularly at elevated temperatures.

[7]#### 5.2 Potential as a Bioactive Scaffold

This molecule is an attractive starting point for fragment-based drug discovery (FBDD) and lead

optimization. Its structure can be logically divided into three key pharmacophoric features.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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